molecular formula C17H18N2O3 B5294067 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea

Cat. No. B5294067
M. Wt: 298.34 g/mol
InChI Key: ZOLYBNIYYBWSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea, also known as BDBU, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. BDBU is a urea-based compound that is known for its unique chemical properties, making it an ideal candidate for various research studies.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea acts as a nucleophilic catalyst, which means that it can facilitate the reaction between two or more molecules by providing a site for the reaction to occur. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea's unique chemical properties make it an ideal catalyst for various chemical reactions.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea has no known biochemical or physiological effects on living organisms, making it an ideal compound for laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea in laboratory experiments is its high purity level, which ensures that the results obtained are accurate and reliable. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea in scientific research. One potential application is in the field of drug discovery, where N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea can be used to synthesize new compounds with potential therapeutic effects. Another potential application is in the field of materials science, where N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea can be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea's unique chemical properties make it an ideal candidate for various research studies, and its high purity level ensures that the results obtained are accurate and reliable. With several potential applications in drug discovery and materials science, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea is a compound that is poised to make a significant impact in scientific research in the years to come.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea involves the reaction of 2-ethylphenyl isocyanate with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea as a white crystalline solid with a high purity level.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea has been extensively studied for its potential use in various scientific research applications. One of the most significant uses of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea is in the field of organic chemistry, where it is used as a reagent for the synthesis of various compounds.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-13-5-3-4-6-14(13)19-17(20)18-10-12-7-8-15-16(9-12)22-11-21-15/h3-9H,2,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLYBNIYYBWSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-ethylphenyl)urea

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